Product packaging for Etaqualone(Cat. No.:CAS No. 97979-65-2)

Etaqualone

Cat. No.: B127262
CAS No.: 97979-65-2
M. Wt: 264.32 g/mol
InChI Key: UVTJKLLUVOTSOB-UHFFFAOYSA-N
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Description

Historical Context of Quinazolinone Derivatives in Pharmaceutical Research

The journey of quinazolinone derivatives in medicinal chemistry dates back to 1869, when the first quinazoline (B50416) derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess through the reaction of cyanogens with anthranilic acid. mims.comguidetopharmacology.org Further interest in this chemical class was spurred by the identification of febrifugine, a quinazolinone alkaloid extracted from the Chinese medicinal plant Dichroa febrifuga, known for its antimalarial properties. wikipedia.orgwikipedia.orgwikipedia.org

Since these early discoveries, quinazoline and quinazolinone derivatives have emerged as a "privileged scaffold" in medicinal chemistry, owing to their unique bicyclic structure, which combines a benzene (B151609) ring and a pyrimidine (B1678525) ring, and their inherent stability. wikipedia.orgwmcloud.orgciteab.com This structural versatility has enabled the development of a wide array of compounds exhibiting a remarkable spectrum of biological activities. These include, but are not limited to, anticancer, mims.comwikipedia.orgwmcloud.orgciteab.comwikidata.orgmims.comebi.ac.ukwikidoc.orguni.lunih.gov antimicrobial, mims.comwikipedia.orgwmcloud.orgciteab.comwikidata.orgmims.comebi.ac.ukwikidoc.orgnih.govmims.com antiviral, mims.comwikipedia.orgwmcloud.orgciteab.comwikidata.orgmims.comebi.ac.ukwikidoc.orgnih.gov anti-inflammatory, mims.comwikipedia.orgwmcloud.orgciteab.comwikidata.orgmims.comebi.ac.ukwikidoc.orguni.lunih.gov analgesic, mims.comwikipedia.orgwmcloud.orgciteab.comwikidata.orgmims.comebi.ac.ukwikidoc.org anticonvulsant, mims.comwikipedia.orgwmcloud.orgciteab.comwikidata.orgmims.comebi.ac.ukmims.com antihypertensive, mims.comwikipedia.orgwmcloud.orgwikidata.orgwikidoc.org and sedative-hypnotic properties. mims.comflybase.org

Several quinazoline derivatives have successfully transitioned into approved pharmaceutical agents, underscoring their therapeutic potential. Examples include prazosin (B1663645) and doxazosin, utilized for hypertension and prostate disorders, wikipedia.orgwikidata.orgwikidoc.orgflybase.org and anticancer agents such as gefitinib, lapatinib, and dacomitinib, which have been evaluated in preclinical and clinical trials. wikipedia.org

Evolution of Etaqualone Research within the Quinazolinone Class

This compound, also known by trade names such as Aolan and Athinazone, is a quinazolinone-class compound that emerged from pharmaceutical research in the 1960s. flybase.orgwikipedia.org It is structurally an analogue of methaqualone, another well-known quinazolinone derivative. flybase.orgwikipedia.org Initially, this compound was marketed primarily in France and other European countries. wikipedia.org Notably, it continues to be used clinically in China as of 2022, highlighting its enduring presence in some medical practices. wikipedia.org

Research into this compound has identified it as a GABAergic agent, meaning it modulates the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, this compound exhibits agonist activity at the β-subtype of the GABAA receptor. flybase.orgwikipedia.org Early findings indicated that its pharmacological profile, including its effects, were reported to be similar to those of methaqualone, though with a shorter duration of action and slightly weaker potency. wikipedia.org

The chemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O wikipedia.orgwikipedia.orgwikipedia.orgciteab.commims.com
Molar Mass264.328 g·mol⁻¹ wikipedia.orgwikipedia.orgwikipedia.orgciteab.commims.com
PubChem CID23914 wikipedia.orgwikipedia.orgwikipedia.orgciteab.commims.com
CAS Number7432-25-9 wikipedia.orgwikipedia.orgciteab.com

(Note: No further detailed research findings with numerical data were found for the generation of interactive data tables beyond these basic chemical properties.)

Current Research Significance and Challenges in this compound Studies

The continued clinical use of this compound in certain regions, such as China, underscores its ongoing significance in pharmaceutical research, even as its broader historical use has evolved. wikipedia.org Furthermore, its detection in forensic contexts highlights its continued presence and the need for analytical research in this area. fishersci.ca

However, the study of compounds like this compound, particularly within the broader landscape of drug discovery and development, faces several inherent challenges. These challenges are not unique to this compound but are pervasive across medicinal chemistry and clinical research:

Length, Complexity, Uncertainty, and Cost: The entire process of bringing a new drug to market is protracted, complex, and expensive, often taking over a decade and billions of dollars, with a low success rate for preclinical compounds. wikipedia.orgguidetopharmacology.org

Unknown Pathophysiology: For many disorders, the underlying biological mechanisms remain poorly understood, making the identification of suitable drug targets difficult. guidetopharmacology.org

Limitations of Animal Models: Preclinical studies often rely on animal models, which may not always accurately predict human responses to a compound. guidetopharmacology.org

Patient Heterogeneity: Diseases can manifest differently in individuals, posing challenges for developing "one-size-fits-all" therapeutics and necessitating advancements in phenotyping and endotyping. guidetopharmacology.org

Lack of Validated Biomarkers: The absence of validated diagnostic and therapeutic biomarkers hinders accurate measurement of biological states and assessment of drug efficacy. guidetopharmacology.org

Clinical Trial Hurdles: Challenges in clinical studies include recruiting and retaining diverse participant groups, ensuring ethical conduct, and adhering to extensive regulatory guidelines. senescence.info

Data Management: Issues related to data shareability and interoperability can impede collaborative research and the generation of insights from both current and past studies. wikipedia.org

Addressing these challenges is crucial for advancing the understanding and potential applications of this compound and other quinazolinone derivatives in the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O B127262 Etaqualone CAS No. 97979-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylphenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTJKLLUVOTSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225333
Record name Etaqualone
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Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7432-25-9
Record name 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone
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Record name Etaqualone [INN]
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Record name Etaqualone
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Record name Etaqualone
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Record name ETAQUALONE
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Synthetic Methodologies and Chemical Reactivity of Etaqualone

Established Synthetic Pathways for the Quinazolinone Core Formation

The primary synthetic route for etaqualone involves a multi-step reaction process, commonly utilizing N-acetylanthranilic acid and 2-ethylaniline (B167055) as starting materials. metabolomicsworkbench.orgmedkoo.com This method facilitates the formation of the quinazolinone core through a cyclization reaction. metabolomicsworkbench.orgmedkoo.com

The formation of the quinazolinone core in this compound synthesis is achieved through an intramolecular cyclization process. This reaction involves the cyclization of N-acetylanthranilic acid with 2-ethylaniline. The mechanism proceeds via acid activation, where phosphorus trichloride (B1173362) (PCl₃) acts as a Lewis acid, protonating the carbonyl oxygen of N-acetylanthranilic acid to enhance its electrophilicity. Subsequently, the amine group of 2-ethylaniline performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The final cyclization step involves the elimination of water and hydrogen chloride (HCl), resulting in the stable quinazolinone ring system. medkoo.com

Phosphorus trichloride (PCl₃) plays a crucial role as a key reagent in the synthesis of this compound, primarily acting as a Lewis acid to facilitate the cyclization reaction. metabolomicsworkbench.orgmedkoo.com Optimal reaction conditions for this cyclization typically involve temperatures ranging from 80–100°C. medkoo.com Anhydrous solvents such as toluene (B28343) or xylene are preferred to prevent the hydrolysis of PCl₃. medkoo.com Maintaining a 1:1 molar ratio of N-acetylanthranilic acid to 2-ethylaniline is essential to minimize the formation of undesirable side reactions. medkoo.com

Table 1: Key Parameters for this compound Synthesis

ParameterCondition/ReagentRole/Effect
Starting MaterialsN-acetylanthranilic acid, 2-ethylanilinePrecursors for quinazolinone core
Key Reagent/CatalystPhosphorus trichloride (PCl₃)Lewis acid, facilitates cyclization, intramolecular dehydration
Temperature80–100°C (optimal)Influences reaction rate and yield
SolventAnhydrous toluene or xylenePrevents PCl₃ hydrolysis, provides suitable reaction medium
Stoichiometry1:1 molar ratio (N-acetylanthranilic acid:2-ethylaniline)Minimizes side reactions
Reaction TypeCyclization, Intramolecular dehydrationForms the quinazolinone ring

Chemical Transformation and Derivatization Strategies for this compound

This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, allowing for the derivatization and generation of analogs with potentially altered properties. metabolomicsworkbench.orgmedkoo.com

This compound is susceptible to oxidation, primarily at the quinazolinone ring, leading to the formation of hydroxylated or dehydrogenated quinazolinone derivatives. metabolomicsworkbench.orgmedkoo.com Common oxidizing agents employed in these reactions include potassium permanganate (B83412) (KMnO₄), which can generate hydroxylated quinazolinones through benzylic oxidation, and chromium trioxide (CrO₃), which produces 4-hydroxyquinazolinone derivatives under acidic conditions. metabolomicsworkbench.orgmedkoo.com

Reductive modifications of this compound can target either the quinazolinone ring or the ethylphenyl substituent. medkoo.com Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that can reduce the carbonyl group at position 4 of the quinazolinone ring to a secondary alcohol, resulting in the formation of 3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazoline. medkoo.com Sodium borohydride (B1222165) (NaBH₄) offers a milder alternative, selectively reducing the ketone group under less harsh conditions to yield similar dihydroquinazoline (B8668462) derivatives. medkoo.com

Substitution reactions enable the structural diversification of this compound by introducing new functional groups onto its phenyl or quinazolinone rings. metabolomicsworkbench.orgmedkoo.com

Electrophilic Substitution: Halogenation, for instance, can be achieved using bromine (Br₂) or chlorine (Cl₂) in acetic acid, leading to substitution at the para position of the ethylphenyl group. medkoo.com Nitration reactions, typically performed with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄), introduce nitro groups, preferentially at the meta position of the quinazolinone ring. medkoo.com

Nucleophilic Substitution: While less detailed information is available in the provided sources, nucleophiles can also be employed in substitution reactions to modify the this compound structure. medkoo.com

Table 2: Chemical Transformation Reactions of this compound

Reaction TypeTarget SiteReagents/ConditionsTypical Products/Outcome
OxidationQuinazolinone ringPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Hydroxylated or dehydrogenated quinazolinone derivatives
ReductionQuinazolinone ring, Ethylphenyl substituentLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Dihydroquinazoline derivatives (e.g., secondary alcohols)
SubstitutionPhenyl ringHalogenating agents (Br₂, Cl₂ in acetic acid)Halogenated ethylphenyl derivatives
Quinazolinone ringNitric acid (HNO₃) in H₂SO₄Nitrated quinazolinone derivatives

Pharmacological Profile and Mechanistic Insights

Molecular Pharmacology of Etaqualone

The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the brain. nih.govnih.govnih.gov Unlike direct agonists that bind to the same site as the endogenous ligand GABA, this compound functions as a positive allosteric modulator, binding to a distinct site on the receptor complex. researchgate.netresearchgate.net This allosteric modulation enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a generalized depressant effect on the central nervous system. researchgate.net

Receptor Subtype Selectivity (e.g., Beta-Subtype)

The GABA-A receptor is a heteropentameric complex composed of various subunit combinations, leading to a wide diversity of receptor subtypes with different pharmacological properties. Evidence suggests that this compound exhibits a degree of selectivity for GABA-A receptor subtypes containing the β-subunit. The specific binding site is hypothesized to be at the β(+)/α(-) interface within the transmembrane domain. researchgate.net This selectivity is significant as it differentiates this compound's mechanism from other GABAergic drugs like benzodiazepines, which typically bind at the α/γ subunit interface. taylorandfrancis.com The interaction with the β-subunit is crucial for its modulatory effects. Studies on methaqualone have demonstrated that its positive allosteric modulation is dependent on the specific β-subunit present in the receptor complex. nih.gov For instance, methaqualone shows different functional activities at receptors containing β1, β2, or β3 subunits, ranging from positive allosteric modulation to superagonism. nih.gov This suggests that the specific composition of the β-subunit within the GABA-A receptor complex is a key determinant of the pharmacological response to quinazolinone derivatives like this compound.

Neurobiological Impact and Central Nervous System Depressant Effects

The cumulative effect of this compound's modulation of GABA-A receptors is a profound depression of the central nervous system. addictioncenter.comadf.org.au The enhanced inhibitory signaling in various brain regions, including the cortex, hippocampus, and amygdala, leads to the characteristic sedative, hypnotic, and anxiolytic effects. researchgate.net The slowing of neurotransmission affects cognitive function, motor coordination, and consciousness. wikipedia.org At a neurobiological level, this widespread neuronal inhibition disrupts the normal patterns of brain activity that are necessary for wakefulness, alertness, and coordinated movement. The sedative and hypnotic effects are a direct result of the suppression of activity in arousal-promoting circuits in the brainstem and hypothalamus.

Comparative Pharmacological Analysis with Other GABAergic Agents

This compound shares the common property of enhancing GABAergic neurotransmission with other classes of drugs, most notably benzodiazepines and barbiturates. However, the molecular mechanisms underlying their effects are distinct, leading to different pharmacological profiles.

FeatureThis compound (inferred from Quinazolinones)BenzodiazepinesBarbiturates
Primary Mechanism Positive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator and Direct Agonist at high concentrations
GABA-A Receptor Binding Site Transmembrane β(+)/α(-) interfaceα/γ subunit interfaceDistinct site from benzodiazepines, also in the transmembrane domain
Effect on Chloride Channel Increases the affinity of GABA for the receptorIncreases the frequency of channel openingProlongs the duration of channel opening
GABA-Dependence Dependent on the presence of GABADependent on the presence of GABACan directly open the channel at high concentrations, independent of GABA

Benzodiazepines , like diazepam and alprazolam, also act as positive allosteric modulators of the GABA-A receptor. However, they bind to a specific site at the interface of the α and γ subunits and work by increasing the frequency of the chloride channel opening in the presence of GABA. nih.gov

Barbiturates , such as phenobarbital, have a more complex mechanism. They bind to a different allosteric site on the GABA-A receptor and increase the duration of chloride channel opening. wikipedia.org Crucially, at higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher risk of toxicity compared to benzodiazepines. nih.gov

This compound's proposed mechanism, acting at the β(+)/α(-) interface to increase GABA affinity, distinguishes it from both of these classes. This unique binding site and mechanism of action likely contribute to its specific pharmacological effects.

Structure Activity Relationship Sar Studies of Etaqualone and Its Analogues

Comparative SAR Analysis with Methaqualone and Other Quinazolinone Analogues

Afloqualone (B1666628)

Afloqualone (HQ-495, Arofuto) is a quinazolinone family GABAergic drug and an analogue of methaqualone, developed in the 1970s by a team at Tanabe Seiyaku wikipedia.org. Its chemical structure is characterized as 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one nih.gov. Afloqualone exhibits sedative and muscle-relaxant effects, which are attributed to its agonist activity at the β subtype of the GABAA receptor wikipedia.orgxcessbio.com. It has been utilized clinically as a muscle relaxant mdpi.comnewdrugapprovals.org.

Table 1: Key Structural and Activity Features of Afloqualone

FeatureDescriptionSource
Chemical Name6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one nih.gov
ClassQuinazolinone, GABAergic wikipedia.org
ActivitySedative, Muscle-relaxant mdpi.comwikipedia.orgxcessbio.com
Mechanism of ActionAgonist activity at the β subtype of the GABAA receptor wikipedia.orgxcessbio.com
DevelopmentDeveloped by Tanabe Seiyaku in the 1970s wikipedia.org

Methylmethaqualone (B104451)

Methylmethaqualone (MMQ) is a quinazolinone and an analogue of methaqualone wikipedia.org. It possesses sedative and hypnotic properties similar to its parent compound, methaqualone wikipedia.org. Structurally, Methylmethaqualone differs from methaqualone by a 4-methylation on the phenyl ring wikipedia.org. In animal models, Methylmethaqualone has been reported to be approximately three times as potent as methaqualone wikipedia.org. Like other 4-substituted analogues, Methylmethaqualone may induce seizures wikipedia.org. It has been associated with acute neurotoxicity and psychomotor stimulation caymanchem.com.

Table 2: Key Structural and Activity Features of Methylmethaqualone

FeatureDescriptionSource
Chemical Name3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one wikipedia.orgnih.gov
ClassQuinazolinone, Methaqualone analogue wikipedia.org
ActivitySedative, Hypnotic wikipedia.org
PotencyApproximately 3 times as potent as methaqualone in animal models wikipedia.org
NoteworthyMay cause seizures; associated with acute neurotoxicity and psychomotor stimulation wikipedia.orgcaymanchem.com

SL-164

SL-164, also known as dicloqualone or DCQ, is an analogue of methaqualone that was developed in the late 1960s by a team at Sumitomo wikipedia.orgwikiwand.com. This compound is formally named 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one wikiwand.comcaymanchem.com. SL-164 exhibits sedative, hypnotic, and antiepileptic properties, similar to its parent compound, methaqualone wikipedia.orgwikipedia.org. Research indicates that SL-164 acts as a positive modulator of GABAA receptors, which are critical for mediating inhibitory neurotransmission in the brain . Despite its similar pharmacological profile, SL-164 was not marketed for clinical use due to a higher risk of convulsions wikipedia.orgwikiwand.com.

Table 3: Key Structural and Activity Features of SL-164

FeatureDescriptionSource
Chemical Name5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one (Dicloqualone, DCQ) wikipedia.orgwikiwand.comcaymanchem.com
ClassQuinazolinone, Methaqualone analogue wikipedia.orgwikiwand.com
ActivitySedative, Hypnotic, Antiepileptic wikipedia.orgwikipedia.org
Mechanism of ActionPositive modulator of GABAA receptors
DevelopmentDeveloped by Sumitomo in the late 1960s wikipedia.orgwikiwand.com
NoteworthyHigher risk of convulsions, not marketed for clinical use wikipedia.orgwikiwand.com

Computational Chemistry and Quantum Chemical Calculations in SAR

Computational chemistry plays a central role in modern medicinal chemistry, particularly in the generation and optimization of active compounds nih.gov. These approaches are instrumental in exploring structure-activity relationships (SARs), identifying molecular regions crucial for specific ligand-target interactions, and enhancing compound potency nih.gov. Computational methods aid in the design of analogue series (ASs) and facilitate the understanding of SAR transfer potential across different targets nih.govnih.gov.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used in computational chemistry to investigate the electronic structure (or nuclear structure) of many-body systems. In the context of SAR studies for quinazolinones and their analogues, DFT applications can provide valuable insights into their molecular and electronic properties. DFT calculations can help in understanding the stability, reactivity, and conformational preferences of these compounds, which are all critical factors influencing their interaction with biological targets like the GABAA receptor. By calculating parameters such as molecular orbitals, electrostatic potential maps, and frontier orbital energies, DFT can elucidate the electronic factors governing binding affinity and biological activity. Such insights are crucial for rationalizing observed SARs and guiding the design of novel compounds with improved properties.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) methods, is widely employed in medicinal chemistry to forecast the biological activity of new analogues nih.govsemanticscholar.org. QSAR models establish mathematical relationships between chemical structure (represented by molecular descriptors) and biological activity, enabling the prediction of potency for compounds that have not yet been synthesized or tested nih.govcabidigitallibrary.org.

Molecular docking is another powerful computational technique used to predict the binding affinity and putative binding modes of compounds to target receptors hilarispublisher.com. For quinazolinone derivatives, molecular docking studies can predict their interactions with the GABAA receptor, providing a molecular basis for their observed anticonvulsant or sedative activities hilarispublisher.com. Research has shown a strong correlation between data obtained from molecular docking and results from biological screening, indicating that these computational models can effectively identify compounds with high binding affinities and significant biological activities hilarispublisher.com. This integrated approach of computational modeling and experimental validation accelerates the discovery and optimization of lead compounds.

Metabolic Pathways and Pharmacokinetic Research

In Vivo Disposition and Metabolite Identification Research

In vivo studies provide insights into how Etaqualone is absorbed, distributed, metabolized, and excreted within a living organism. Research has shown that this compound can be detected in human biological samples following administration. For instance, concentrations of this compound were measured in human blood and urine after both oral ingestion and smoking. Following oral ingestion, 8.51 ng/mL was detected in blood and 2.06 ng/mL in urine at 4 hours post-administration. When administered via smoking, concentrations of 6.91 ng/mL in blood and 3.94 ng/mL in urine were observed at 30 minutes and 2 hours, respectively nih.govresearchgate.net. Furthermore, this compound has been successfully detected and quantified in human hair samples, with a reported level of 65.2 pg/mg in a suspected user researchgate.net.

Inter-species Metabolic Comparisons

Comparing drug metabolism across different species is a critical aspect of pharmacokinetic research, aiding in the extrapolation of preclinical data to humans and informing the selection of appropriate animal models for safety assessments sciex.comevotec.comeuropa.eunih.gov. Significant inter-species differences in drug metabolism are known to exist, often related to physiological or biochemical variations, including differing rates of drug elimination europa.eunih.gov. While general discussions on the challenges and methodologies for inter-species metabolic comparisons exist sciex.comevotec.comeuropa.eu, specific comparative data detailing the metabolic profiles or pathways of this compound across different species (e.g., human, rat, dog, monkey) are not explicitly documented in the available research. Studies on other compounds highlight that metabolic rates and profiles can vary considerably between species, emphasizing the need for careful extrapolation of animal data to humans bham.ac.uk.

Stability of this compound in Biological Matrices

The stability of a compound in biological matrices is a crucial factor for accurate forensic and clinical analysis, particularly during sample collection, storage, and processing. Research has indicated that the stability of this compound in human blood and urine samples is satisfactory under various temperatures for a period of up to 15 days nih.govresearchgate.net. This satisfactory stability ensures the reliability of analytical results when samples are handled within this timeframe.

Toxicological Investigations of Etaqualone

Acute Toxicity Studies and Endpoints

Toxicological data for Etaqualone is noted as limited, with existing safety data sheets often indicating incomplete profiles, such as undefined median lethal dose (LD50) values nih.gov. Despite this, this compound is recognized for its acute toxicity via oral, dermal, and inhalation routes, alongside irritant properties that necessitate stringent safety measures during handling nih.govinvivochem.com.

Reported acute toxicity classifications for this compound include:

Harmful if swallowed (Acute toxicity - oral 4) invivochem.com.

Causes skin irritation (Skin irritation 2) invivochem.com.

Causes serious eye irritation (Eye irritation 2A) invivochem.com.

May cause respiratory irritation (Specific target organ toxicity (single exposure) 3) invivochem.com.

A specific LD50 value has been reported for this compound through intravenous administration in rodents.

Table 1: Acute Toxicity Endpoint for this compound

Route of ExposureSpeciesDose (LD50)Reference
IntravenousMouse320 mg/kg easychem.org

Acute toxicity endpoints monitored or suggested in studies include respiratory depression nih.gov. To address the incompleteness and discrepancies in existing acute toxicity data, researchers propose conducting in vitro assays, such as cytotoxicity studies in hepatic cell lines, to estimate thresholds for organ damage nih.gov. Furthermore, in vivo studies with graded doses are recommended, focusing on endpoints like histopathological changes and biomarker analysis (e.g., liver enzymes) nih.gov. The application of statistical models, such as probit analysis, is suggested for interpolating LD50 values from partial datasets, with transparent reporting of methodological limitations being crucial nih.gov.

Neurological Toxicity and Central Nervous System Adverse Effects

This compound's primary mechanism of action involves enhancing GABAergic neurotransmission, which inherently impacts the central nervous system (CNS) nih.govscbt.comscbt.com. This leads to CNS depressant effects nih.gov. Investigations into its neurological toxicity and adverse CNS effects, often extrapolated from its structural analog methaqualone and other quinazolinone derivatives due to limited direct studies on this compound, highlight significant concerns.

Overdose scenarios involving this compound or its analogs have been associated with severe CNS manifestations, including seizures and impaired cognitive function nih.gov. More severe intoxication can lead to a loss of motor control, unconsciousness, and respiratory depression nih.gov. User reports, while anecdotal, describe a "rapid stimulation of the reward system" and "compulsive re-dosing," pointing to profound CNS effects related to its reward system interaction nih.gov.

Analogous compounds like methylmethaqualone (B104451) have been linked to acute neurotoxicity characterized by central nervous system depression alternating with excitation, psychomotor agitation, muscle hyperactivity, and tachycardia nih.gov. Overdoses of methaqualone, a closely related compound, can result in delirium, convulsions, hypertonia, hyperreflexia, vomiting, and coma. It is noted that methaqualone poisoning resembles barbiturate (B1230296) poisoning but with increased motor difficulties. The removal of this compound and other sedative quinazolinone derivatives from the market has been attributed to concerns regarding their potential for overdose and abuse.

Organ Systemic Toxicity Investigations

Investigations into the organ systemic toxicity of this compound are less extensively documented than its CNS effects, often relying on general toxicological principles for quinazolinone derivatives or observations from user reports and analog studies. Suggested approaches for assessing organ damage include in vitro cytotoxicity assays using hepatic cell lines to estimate thresholds for organ damage nih.gov. In vivo studies are recommended to include endpoints such as histopathological changes and biomarker analysis, particularly for liver enzymes nih.gov.

Specific observations related to organ toxicity include:

Respiratory System: Safety data sheets for this compound indicate that single exposure may cause respiratory irritation invivochem.com. User reports from individuals who smoked this compound have described "long-lasting irritation to the lungs," accompanied by coughing and mucous production nih.gov.

Hepatic System: While direct studies on this compound's hepatotoxicity are limited, the general approach to assessing organ damage includes cytotoxicity in hepatic cell lines and biomarker analysis like liver enzymes nih.gov. For comparison, Fluproquazone, another quinazolinone, was withdrawn from the market due to "serious side effects of liver toxicity" wikipedia.org. Additionally, nitromethaqualone, an analog, is known to have a "carcinogenic and hepatotoxic metabolite" nih.gov.

Renal System: Overdose of methaqualone has been associated with kidney failure. In cases of afloqualone (B1666628) intoxication in dogs, hematuria (urinary tract bleeding) was observed.

These findings, though sometimes indirect or based on analogs, underscore the potential for this compound to induce systemic organ toxicity, particularly affecting the respiratory system, and warrant further direct investigation into hepatic and renal impacts.

Implications of Poly-substance Interactions in Toxicology

The toxicological profile of this compound is significantly complicated by its interactions with other substances, a phenomenon known as poly-substance use. This practice is common and markedly increases the risk of acute toxicity events. This compound's central nervous system depressant effects can be potentiated when combined with other depressants, such as alcohol, which can lead to overdose scbt.comscbt.com.

The combination of different drug classes, such as stimulants and depressants, places considerable stress on the body. This can result in a range of adverse outcomes, including heart problems, respiratory infections, dehydration, overheating, and kidney failure. Furthermore, drug interactions can reduce the metabolism of one or both substances, leading to increased blood concentrations and heightened toxicity. This can also result in the formation of new, potentially toxic metabolites. Overdoses involving multiple substances are generally more challenging to treat due to the complex interplay of their effects.

Forensic analyses have detected this compound in post-mortem samples alongside other psychoactive substances in cases of intoxication and fatalities, highlighting its involvement in poly-substance use scenarios. This pattern of use underscores the critical need for awareness regarding the unpredictable and potentially fatal consequences of combining this compound with other drugs.

Resolution of Contradictions in Existing Toxicological Data

A significant challenge in understanding the toxicological profile of this compound stems from the "incomplete toxicological profiles" and "undefined LD50 values" noted in existing safety data sheets nih.gov. This lack of comprehensive and consistent data can lead to contradictions and uncertainties in assessing the compound's full toxicological impact.

To address these discrepancies and improve the resolution of existing toxicological data, several scientific approaches are recommended:

In vitro Assays: Conducting in vitro assays, such as cytotoxicity studies in hepatic cell lines, can provide initial estimations of thresholds for organ damage nih.gov. These studies offer a controlled environment to observe cellular responses to this compound exposure.

In vivo Studies with Graded Doses: Performing systematic in vivo studies with graded doses in animal models is crucial nih.gov. These studies should prioritize the assessment of specific endpoints, including histopathological changes in various organs and the analysis of biomarkers, such as liver enzymes, to identify and quantify organ damage nih.gov.

Statistical Modeling: Applying robust statistical models, such as probit analysis, can help interpolate LD50 values from partial datasets, thereby providing more reliable estimates of acute toxicity nih.gov.

Transparent Reporting: Critical to resolving contradictions is the transparent reporting of all methodological limitations, including sample size, species-specific responses, and any other factors that might influence the study outcomes nih.gov.

While anecdotal user reports from online forums sometimes offer insights into observed effects, they are often unreliable due to uncertain purity and concentration of the substances and potential for inaccurate reporting nih.gov. Therefore, a concerted effort involving rigorous, controlled scientific investigations and standardized reporting is essential to establish a comprehensive and unambiguous toxicological understanding of this compound.

Analytical Methodologies for Forensic and Clinical Applications

Spectroscopic Characterization Methods

Spectroscopic techniques play a vital role in the definitive identification and structural elucidation of Etaqualone, particularly when establishing reference standards in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reference Standards

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its isomers, serving as a reference compound in analytical chemistry. wikipedia.orgwikidata.org NMR analysis allows for the differentiation of this compound from its positional isomers, such as the 3-ethyl and 4-ethyl analogs. For instance, the ethyl group in this compound exhibits a characteristic triplet splitting pattern at approximately δ 1.18 ppm in ¹H NMR spectra, distinguishing it from the corresponding isomers which show signals at δ 1.28–1.31 ppm. wikipedia.org

NMR spectra for this compound are typically acquired using instruments such as Varian A-60 or 400 MHz NMR spectrometers. Common solvents employed include deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) serving as the 0 ppm reference. iiab.mewikipedia.orgwikiwand.comchem960.com Sample preparation for NMR analysis usually involves diluting the analyte to a concentration of approximately 10 mg/mL. wikipedia.orgwikiwand.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is another essential spectroscopic technique used for the characterization of this compound. wikidata.orgwikipedia.org The FTIR spectrum of this compound provides characteristic absorption bands that are consistent with its structural formula. cenmed.com A prominent feature in the FTIR spectrum of this compound is a strong carbonyl stretch observed between 1712 and 1721 cm⁻¹. wikidata.org

Furthermore, FTIR spectroscopy can aid in differentiating this compound from its 3- and 4-ethyl isomers. For example, the amine HCl bands for this compound appear further downfield at approximately 2000-2350 cm⁻¹, whereas the 3- and 4-ethyl isomers exhibit absorbances in the range of 2200-2600 cm⁻¹. wikidata.org FTIR spectra can be obtained using various techniques, including KBr wafer preparations, or attenuated total reflection (ATR) using film (MeCl₂) or diamond attachments. iiab.mewikipedia.orgwikiwand.com

Method Validation and Quality Assurance in Forensic Toxicology

Method validation is a critical process in forensic toxicology, ensuring the confidence and reliability of analytical test results by demonstrating that a method is fit for its intended use. mzcloud.org For this compound analysis, established GC-MS/MS and LC-MS/MS methods undergo rigorous validation, assessing key parameters such as precision, accuracy, linearity, limits of detection and quantitation, and sample stability. wikidoc.orgwikipedia.orgnih.govwikipedia.orgnih.govnih.govwikipedia.orguni.lu

Precision, Accuracy, and Linearity Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Accuracy expresses the closeness of agreement between the measured value and the accepted true value. Linearity demonstrates the method's capacity to yield results directly proportional to the analyte concentration within a specified range. wikipedia.orguni.lu

Detailed research findings for this compound analysis in various biological matrices are presented below:

MatrixAnalytical MethodParameterIntra-dayInter-dayLinear RangeCorrelation Coefficient (r or R²)
HairGC-MS/MSPrecision< 5.0% wikidoc.orgwikipedia.org< 6.4% wikidoc.orgwikipedia.org1-100 pg/mg wikidoc.orgwikipedia.org0.9993 wikidoc.orgwikipedia.org
HairGC-MS/MSAccuracy< 5.8% wikidoc.orgwikipedia.org< 4.6% wikidoc.orgwikipedia.org--
BloodGC-MS/MSPrecision< 3.65% wikidoc.orgwikipedia.org< 1.82% wikidoc.orgwikipedia.org1-100 ng/mL wikidoc.orgwikipedia.org> 0.999 wikidoc.orgwikipedia.org
BloodGC-MS/MSAccuracy< 7.13% wikidoc.orgwikipedia.org< 6.74% wikidoc.orgwikipedia.org--
UrineGC-MS/MSPrecision< 6.02% wikidoc.orgwikipedia.org< 3.99% wikidoc.orgwikipedia.org1-100 ng/mL wikidoc.orgwikipedia.org> 0.999 wikidoc.orgwikipedia.org
UrineGC-MS/MSAccuracy< 9.12% wikidoc.orgwikipedia.org< 7.41% wikidoc.orgwikipedia.org--
Blood (Methaqualone Analogs)UHPLC-QqQ-MS/MSPrecisionWithin 20% nih.govWithin 20% nih.gov0.1-50 ng/mL nih.gov> 0.995 nih.gov
Blood (Methaqualone Analogs)UHPLC-QqQ-MS/MSAccuracyWithin 20% nih.govWithin 20% nih.gov--

Limit of Detection and Limit of Quantitation Determination

The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably detected, though not necessarily quantified. The Limit of Quantitation (LOQ) is the smallest analyte quantity in a sample that can be precisely and accurately quantified. wikipedia.orguni.lu

For this compound, specific LOQ values have been determined for various matrices:

MatrixAnalytical MethodLOQ
HairGC-MS/MS1 pg/mg wikidoc.orgwikipedia.org
BloodGC-MS/MS1.0 ng/mL wikidoc.orgwikipedia.org
UrineGC-MS/MS1.0 ng/mL wikidoc.orgwikipedia.org
Blood (Methaqualone Analogs)UHPLC-QqQ-MS/MS0.1 ng/mL nih.gov

One study for hair analysis by GC-MS/MS reported an LOD of 1 pg/mg and an LOQ of 100 pg/mg wikidoc.org, while another part of the same study and related sources consistently reported an LOQ of 1 pg/mg with acceptable precision and accuracy wikidoc.orgwikipedia.org. Given the robust validation data presented for 1 pg/mg, this value is generally accepted as the practical LOQ.

Recovery Rates and Stability in Samples

Recovery rates indicate the efficiency of the extraction process, representing the percentage of the analyte recovered from a sample. Stability refers to the ability of the analyte concentration in a sample to remain unaffected over time under specified storage conditions. wikipedia.orgwikipedia.org

Reported recovery rates for this compound are as follows:

MatrixAnalytical MethodRecovery Rate
HairGC-MS/MS100.4% to 108.5% wikidoc.orgwikipedia.org
BloodGC-MS/MS98.7% to 106% wikidoc.orgwikipedia.org
UrineGC-MS/MS98.7% to 106% wikidoc.orgwikipedia.org
Blood (Methaqualone Analogs)UHPLC-QqQ-MS/MS84.2% to 113.7% nih.gov

Regarding stability, this compound in blood and urine samples has demonstrated satisfactory stability under various temperatures for up to 15 days. wikidoc.orgwikipedia.org Maintaining analyte stability is crucial in forensic toxicology to prevent underestimation or overestimation of concentrations due to degradation or formation of analytes during sample storage and handling. wikipedia.org

Analytical Differentiation from Structural Isomers and Analogues

The accurate identification and differentiation of this compound from its structural isomers and analogues are critical in forensic and clinical toxicology due to their similar chemical structures and potential for co-occurrence. Advanced analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS/MS), are employed for this purpose. These methods leverage distinct spectroscopic and chromatographic properties to ensure unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for differentiating this compound from its positional isomers, specifically the 3-ethylphenyl and 4-ethylphenyl analogues. While all three compounds share a molecular ion at m/z 264, their fragmentation patterns in electron ionization (EI) mode exhibit significant differences. This compound typically produces a moderate molecular ion at m/z 264 and a base peak at m/z 249. In contrast, its 3-ethyl and 4-ethyl isomers show the molecular ion at m/z 264 as the base peak and a prominent ion at m/z 143, which is only a minor ion in the mass spectrum of this compound. Further differentiation between the 3-ethyl and 4-ethyl isomers can be achieved by examining the relative intensity of the m/z 143 ion. southernforensic.org

A typical GC-MS setup for such analyses involves an Agilent Model 5975C quadrupole mass-selective detector interfaced with an Agilent Model 7890A gas chromatograph. The system often utilizes a DB-1 fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm 100% dimethylpolysiloxane). Operational parameters for electron ionization (EI) mode include an ionization potential of 70 eV, a scan range of 34-600 amu, and a scan rate of 2.59 scans/s. The GC oven temperature program might start at 100°C (0.0 min hold), ramp to 300°C at 6°C/min, and hold for 5.67 min. The injector is typically operated in split mode (e.g., 21.5:1) at 280°C, with the MSD source at 230°C. southernforensic.org

For forensic and clinical applications, sensitive GC-MS/MS methods have been established for the detection and quantification of this compound in biological matrices such as human hair, blood, and urine. A method for hair samples demonstrated a linear range of 1-100 pg/mg with a lower limit of quantitation (LOQ) of 1 pg/mg. The recovery rates ranged from 100.4% to 108.5%, with intra-day precision and accuracy less than 5.0% and 5.8%, respectively, and inter-day precision and accuracy lower than 6.4% and 4.6%, respectively. researchgate.netresearchgate.net For blood and urine samples, a linear range of 1-100 ng/mL was achieved with an LOQ of 1.0 ng/mL. Extraction recovery rates for this compound in these matrices ranged from 98.7% to 106%. Intra-day precision and accuracy were reported to be less than 3.65% and 7.13% for blood, and 6.02% and 9.12% for urine, respectively. Inter-day precision and accuracy were less than 1.82% and 6.74% for blood, and 3.99% and 7.41% for urine, respectively. researchgate.netresearchgate.net

CompoundMolecular Ion (m/z)Base Peak (m/z)Pronounced Ion (m/z)Distinguishing Features
This compound264 (moderate)249143 (minor)Base peak at m/z 249. southernforensic.org
3-Ethyl Analogue of this compound264 (base peak)264143 (pronounced)Molecular ion as base peak, pronounced m/z 143 ion. southernforensic.org
4-Ethyl Analogue of this compound264 (base peak)264143 (pronounced)Molecular ion as base peak, pronounced m/z 143 ion; differentiated from 3-ethyl analogue by relative intensity of m/z 143. southernforensic.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed structural information crucial for distinguishing this compound from its positional isomers. The unique proton peak patterns and COSY (Correlation Spectroscopy) correlations allow for the clear differentiation of the ethyl group's position (ortho-, meta-, or para-) on the phenyl ring. Each compound (this compound, 3-ethyl analogue, and 4-ethyl analogue) exhibits a distinct NMR spectrum. southernforensic.org For instance, the ¹H NMR spectrum of this compound shows a characteristic triplet at δ 1.18 ppm for its ethyl group, which differs from the chemical shifts observed for the ethyl groups in its 3- and 4-ethyl isomers (δ 1.28–1.31 ppm). NMR can also effectively distinguish between E and Z isomers, with observed chemical shift differences of approximately 0.7 ppm in ¹H NMR and 7 ppm in ¹³C NMR for certain compounds, indicating its utility for identifying subtle structural variations. tsijournals.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy offers another means of differentiation, particularly when comparing the hydrochloride salts of this compound and its analogues. While all three compounds exhibit a strong carbonyl stretch in the range of 1712-1721 cm⁻¹, their absorbance patterns between 400-1700 cm⁻¹ are dissimilar. A notable distinguishing feature lies in the amine HCl bands: this compound HCl shows these bands further downfield at approximately 2000-2350 cm⁻¹, whereas the 3-ethyl and 4-ethyl analogues of this compound HCl display absorbances at around 2200-2600 cm⁻¹. southernforensic.org

Regulatory Frameworks and Control Measures

International and National Regulatory Status of Etaqualone

This compound (Aolan, Athinazone, Ethinazone) was developed in the 1960s and initially marketed in France and other European countries, and later in China, where it reportedly remains in clinical use as of 2022. wikidoc.org Despite its historical medicinal use, this compound is generally considered unscheduled at an international level. wikidoc.org

However, its close structural relationship to methaqualone, a substance under strict international control (e.g., regulated as Schedule I in the United States), has led to varying national responses. wikidoc.orguni.lu The European Union's Early Warning System (EWS) noted this compound as a new psychoactive substance, with Denmark formally notifying its emergence in 2009. wmcloud.org

At a national level, the regulatory status of this compound differs significantly. In many jurisdictions, it is not widely regulated but is often classified as a "research chemical." uni.lunih.govnih.gov Conversely, some countries have taken specific legislative action. For instance, in the United States, the Texas Controlled Substances Act lists this compound and its salts as controlled substances. Similarly, Alabama also includes this compound in its Schedule I controlled substances. In Canada, as of 2022, this compound is explicitly listed as "Not controlled" under the Controlled Drugs and Substances Act (CDSA), although it has been identified in seized samples, sometimes found alongside controlled substances like Fentanyl. This divergence highlights the fragmented nature of its global regulatory control.

Classification as a Research Chemical and Controlled Substance Analogues

The classification of this compound as a "research chemical" is prevalent across numerous jurisdictions. uni.lunih.govnih.gov This designation often implies that the substance is intended solely for scientific or forensic applications and not for human or veterinary use. uni.lunih.gov This classification is a direct consequence of its status as an analogue of methaqualone, a well-known hypnotic and sedative. wikidoc.orguni.lunih.gov

The concept of "controlled substance analogues" is central to understanding this compound's regulatory challenges. New psychoactive substances (NPS) are frequently designed as structural or functional analogues of existing controlled drugs, aiming to mimic their pharmacological effects while circumventing existing legal prohibitions. This strategy creates a continuous cat-and-mouse game between illicit manufacturers and regulatory bodies. The Texas Controlled Substances Act, for example, specifically addresses "controlled substance analogues" to encompass substances chemically similar to controlled drugs that are intended to produce similar effects. The identification of this compound in forensic samples, sometimes in combination with other controlled substances, further underscores its role in the illicit drug market as a substance of abuse.

Challenges in Regulatory Control of Emerging Quinazolinone Derivatives

The regulatory control of emerging quinazolinone derivatives, including this compound, faces significant challenges due to several factors inherent in the nature of new psychoactive substances (NPS). The rapid and unprecedented emergence of these substances poses a substantial hurdle for global drug control policies.

A primary challenge lies in the dynamic and resilient nature of the NPS market. When a substance becomes controlled, illicit manufacturers often quickly adapt by producing new, structurally modified analogues that are not yet explicitly prohibited by law. This allows them to exploit legal loopholes and continue their operations. The lack of regulated production and quality control for these substances further complicates efforts, making it difficult to predict their effects and associated risks.

Furthermore, the chemical diversity and continuous innovation within the quinazolinone class contribute to regulatory difficulties. Quinazolinone derivatives are a versatile scaffold in medicinal chemistry, with new compounds constantly being synthesized for various legitimate applications, such as kinase inhibitors, anticancer agents, and anti-inflammatory agents. This ongoing research and development for therapeutic purposes can inadvertently lead to the discovery of compounds with psychoactive properties, or provide blueprints for illicit synthesis. The analytical differentiation of these new analogues from controlled substances, such as distinguishing this compound from its various ethyl derivatives, often requires advanced and time-consuming forensic techniques. nih.gov This constant evolution necessitates flexible and adaptive legislative frameworks to keep pace with the rapid proliferation of new substances and mitigate potential public health threats.

Future Directions in Etaqualone Research

Development of Novel Quinazolinone Derivatives with Modified Pharmacological Profiles

The quinazolinone scaffold, to which Etaqualone belongs, is a significant structure in medicinal chemistry, known for its stability and diverse biological activities, including sedative-hypnotic effects unimi.itresearchgate.netmdpi.com. Future research aims to synthesize novel quinazolinone derivatives by modifying the core structure or its substituents to achieve altered or improved pharmacological profiles researchgate.net. Studies focusing on structure-activity relationships (SAR) are critical to understanding how specific chemical modifications influence receptor affinity and pharmacokinetics, potentially leading to compounds with more targeted effects or reduced undesirable properties researchgate.netmdpi.com. For instance, the introduction of different groups at positions 2 and 3 of the quinazolinone ring, as seen in other derivatives, can significantly impact their biological activities researchgate.netresearchgate.net. This area of research could explore derivatives with enhanced specificity for particular GABA-A receptor subunits or alternative mechanisms of action, moving beyond the current understanding of this compound's general GABAergic modulation researchgate.net.

Advanced Mechanistic Studies on Receptor Binding Dynamics

This compound functions as an agonist at the β-subtype of the GABA-A receptor, enhancing GABAergic neurotransmission . Future mechanistic studies should employ advanced techniques, such as molecular dynamics (MD) simulations, to elucidate the precise binding dynamics of this compound with its target receptors frontiersin.orgnih.govnih.gov. MD simulations offer a dynamic description of drug-protein interactions, providing insights into hydrogen bonds, salt bridges, stacking interactions, and hydrophobic interactions within the binding cavity frontiersin.org. Such studies could reveal subtle differences in how this compound interacts with various GABA-A receptor subtypes or allosteric sites, similar to investigations into methaqualone's interaction with the transmembrane β(+)/α(-) subunit interface researchgate.net. This detailed understanding of receptor binding dynamics is crucial for rational drug design and for predicting the pharmacological effects of novel quinazolinone derivatives frontiersin.orgnih.gov.

Comprehensive Pharmacogenomic and Proteomic Investigations

Pharmacogenomic and proteomic investigations represent a critical future direction for understanding individual variability in response to this compound. Pharmacogenomics, which examines the influence of genetic variations on drug response, can identify genetic markers that predispose individuals to specific pharmacological effects or sensitivities researchgate.netwalshmedicalmedia.com. Proteomics, on the other hand, focuses on the comprehensive analysis of protein expression and function, offering a more functional representation of patient-to-patient variation than genotyping alone nih.govnih.gov. Applied to this compound, these 'omics' approaches could:

Identify genetic polymorphisms in GABA-A receptor subunits or metabolic enzymes that influence this compound's efficacy or metabolism.

Discover novel protein targets or pathways modulated by this compound, beyond its known GABA-A receptor agonism.

Inform the development of personalized approaches to managing substance use, by predicting individual responses based on their genetic and proteomic profiles researchgate.netnih.govnih.gov.

Enhanced Analytical Techniques for Trace Level Detection

The detection and quantification of this compound, particularly at trace levels, are vital for forensic toxicology, clinical monitoring, and epidemiological surveillance. Current analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), have been established for detecting this compound in biological matrices like human hair, blood, and urine, demonstrating high precision and accuracy researchgate.netnih.gov. Future research will focus on enhancing these techniques and developing new ones for even greater sensitivity, specificity, and throughput. This includes:

High-resolution mass spectrometry (HRMS) and computational methods: These can predict compound fragmentation and enable retrospective data analysis, even for newly emerging psychoactive substances like this compound michaelskinnider.com.

Development of rapid, on-site detection methods: Portable spectroscopic devices, including ATR-FTIR, are increasingly used for in-field screening of illicit drugs, which could be adapted for this compound researchgate.netmdpi.com.

Improved methods for byproduct and metabolite detection: Analytical techniques like HPLC with UV detection and GC-MS can differentiate this compound from its analogs and identify its metabolites, which is crucial for understanding its metabolism and detecting its presence .

Application in wastewater analysis: High-resolution mass spectrometry could be applied to detect trace residues of this compound in wastewater, providing insights into usage patterns and environmental presence .

Longitudinal Epidemiological Studies on Long-term Effects and Abuse Potential

Longitudinal epidemiological studies are essential to understand the long-term effects and abuse potential of this compound within real-world populations. While general principles for assessing abuse potential involve examining chemistry, pharmacology, pharmacokinetics, animal and human behavior, and adverse events, specific long-term data for this compound are limited fda.gov. Given that this compound is an analog of methaqualone and is present in the evolving illicit market of novel psychoactive substances (NPS), such studies are critical wikipedia.orgresearchgate.netejournals.eu. Future research should aim to:

Track patterns of use and prevalence: This includes monitoring illicit use trends, potentially through analysis of dark web sales data, and understanding routes of administration researchgate.netejournals.eu.

Investigate long-term health consequences: Longitudinal studies can identify chronic physical and mental health effects, including the development of dependence and addiction, and explore associations with other drug-related problems nih.govnih.gov.

Assess abuse liability comprehensively: This involves evaluating the drug's rewarding properties, potential for physical dependence and tolerance, and comparing it to other substances with known abuse profiles fda.gov.

Identify risk factors for problematic use: Understanding the social, psychological, and genetic factors that contribute to the abuse of this compound can inform prevention efforts.

Strategies for Harm Reduction and Public Health Interventions

Given the potential for abuse and associated harms, developing and implementing effective harm reduction strategies and public health interventions for this compound are crucial. Harm reduction is a public health approach that aims to minimize the negative consequences associated with drug use, acknowledging that drug use is a complex phenomenon and that complete abstinence may not be feasible for all individuals harmreduction.orgnih.govhri.global. Future directions in this area include:

Developing targeted information and education campaigns: Providing accurate, non-judgmental information on safer use practices, potential risks, and the importance of avoiding combination with other depressants due to potentiating effects and overdose risk wikipedia.orghri.globalsamhsa.govahrq.gov.

Establishing or adapting overdose prevention and reversal strategies: This could involve distributing overdose reversal medications and training individuals on their use, even if this compound's specific overdose reversal agent differs from opioids hri.globalsamhsa.govahrq.gov.

Implementing drug checking services: These services allow individuals to test illicit drugs for adulterants, which is particularly relevant given that preparations of methaqualone analogues are often adulterated researchgate.nethri.global.

Integrating psychosocial support and low-barrier access to treatment: Harm reduction programs often serve as a pathway to broader health and social services, including substance use and mental health disorder treatment, without requiring abstinence as a precondition hri.globalsamhsa.govahrq.gov.

Conducting qualitative surveys: Interviewing forensic experts and individuals with lived experience can provide valuable insights into illicit use trends and the subjective experiences of this compound use, informing more effective interventions harmreduction.orgsamhsa.gov.

Advocating for evidence-based policies: Promoting policies that reduce the harms of drug laws and policies, and ensuring that people who use drugs have a voice in the creation of programs designed to serve them harmreduction.orghri.global.

Q & A

Q. What are the critical safety protocols for handling Etaqualone in laboratory settings?

this compound requires stringent safety measures due to its acute toxicity (oral, dermal, and inhalation) and irritant properties. Researchers must:

  • Use engineering controls (e.g., fume hoods) to minimize airborne exposure .
  • Wear personal protective equipment (PPE) , including chemical-resistant gloves (solvent-tested), full-face respirators, and flame-retardant lab coats .
  • Store the compound in sealed containers under refrigeration, away from heat and oxidizing agents .
    First-aid protocols (e.g., eye rinsing for 15+ minutes, no induced vomiting upon ingestion) should be prominently displayed .

Q. What analytical techniques are recommended for characterizing this compound and its structural analogs?

this compound’s identification and differentiation from isomers (e.g., 3- and 4-ethyl analogs) require advanced chromatographic and spectroscopic methods:

Technique Purpose Reference
Gas Chromatography/Infrared Spectroscopy (GC/IR)Isomer differentiation via distinct spectral fingerprints
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification in synthetic mixtures
Nuclear Magnetic Resonance (NMR)Structural elucidation of ethyl substituent positions

Cross-validation using multiple techniques is essential to avoid misidentification, especially in forensic or pharmacological contexts .

Q. How should researchers design initial pharmacological studies to evaluate this compound’s CNS effects?

Begin with dose-response studies in animal models (e.g., rodents) to assess sedation and hypnotic potency, given its structural similarity to methaqualone . Key steps:

  • Establish baseline neurobehavioral parameters (e.g., locomotor activity, sleep latency).
  • Use blinded administration to reduce bias, with control groups receiving vehicle or reference sedatives.
  • Monitor acute toxicity endpoints (e.g., respiratory depression) due to limited toxicological data .
    Ethical approvals and compliance with institutional animal care guidelines are mandatory .

Advanced Research Questions

Q. How can contradictions in acute toxicity data for this compound be resolved?

Existing safety data sheets note incomplete toxicological profiles (e.g., undefined LD50 values) . To address discrepancies:

  • Conduct in vitro assays (e.g., cytotoxicity in hepatic cell lines) to estimate thresholds for organ damage.
  • Perform in vivo studies with graded doses, prioritizing endpoints like histopathological changes and biomarker analysis (e.g., liver enzymes).
  • Apply statistical models (e.g., probit analysis) to interpolate LD50 values from partial datasets .
    Transparent reporting of methodological limitations (e.g., sample size, species-specific responses) is critical .

Q. What strategies optimize this compound synthesis while adhering to regulatory constraints?

As a regulated psychoactive substance, synthesis protocols must balance efficiency with legal compliance . Recommendations:

  • Explore green chemistry approaches (e.g., solvent-free reactions) to minimize hazardous byproducts.
  • Validate purity (>98%) via HPLC and mass spectrometry to meet analytical standards for controlled substances .
  • Document synthetic pathways and disposal methods (e.g., chemical incineration) to comply with environmental regulations .

Q. How can researchers design studies to investigate this compound’s interaction with CNS receptors?

Hypothesis-driven approaches are required to elucidate mechanisms of action:

  • Use radioligand binding assays to screen for affinity at GABAA or NMDA receptors, given its structural analogy to methaqualone.
  • Incorporate patch-clamp electrophysiology in neuronal cultures to assess ion channel modulation.
  • Apply computational modeling (e.g., molecular docking) to predict binding sites and guide mutagenesis studies.
    Data should be contextualized with comparative analyses against known sedatives .

Q. What methodologies address gaps in ecological impact data for this compound?

No ecotoxicological data is currently available . Researchers should:

  • Conduct biodegradation studies under simulated environmental conditions (e.g., soil/water matrices).
  • Use microcosm models to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna).
  • Apply high-resolution mass spectrometry to detect trace residues in wastewater, linking usage patterns to environmental presence .

Q. How can cross-disciplinary approaches enhance this compound research?

Integrate chemical, pharmacological, and social science methods:

  • Pharmacovigilance studies : Analyze dark web sales data to track illicit use trends .
  • Behavioral toxicology : Pair rodent models with human cell-based assays to predict neurocognitive risks.
  • Qualitative surveys : Interview forensic experts to identify challenges in detecting novel analogs .
    Interdisciplinary collaboration ensures comprehensive risk-benefit assessments .

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Etaqualone

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